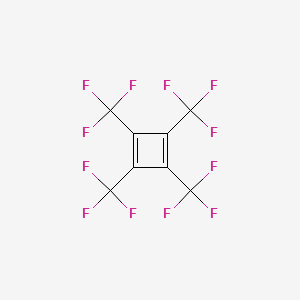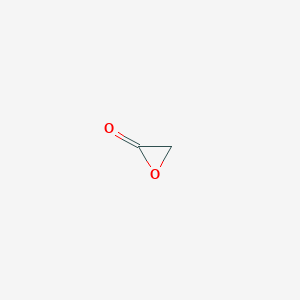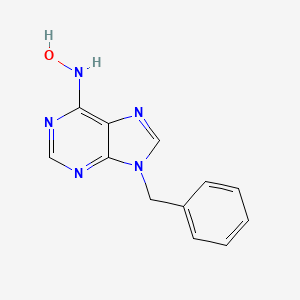
N-Hydroxy-9-benzyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-9-benzyladenine is a synthetic compound that belongs to the class of adenine derivatives It is structurally characterized by the presence of a benzyl group attached to the nitrogen atom at the 9th position of the adenine ring, with an additional hydroxy group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-9-benzyladenine typically involves the reaction of 9-benzyladenine with hydroxylating agents. One common method is the hydroxylation of 9-benzyladenine using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar hydroxylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-9-benzyladenine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to 9-benzyladenine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 9-benzyladenine.
Substitution: Formation of substituted adenine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-9-benzyladenine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological processes, including cell division and growth.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with DNA synthesis and repair.
Industry: Utilized in the development of new materials and as a component in chemical formulations.
Wirkmechanismus
The mechanism of action of N-Hydroxy-9-benzyladenine involves its interaction with cellular targets, particularly nucleic acids. The hydroxy group allows the compound to form hydrogen bonds with DNA and RNA, potentially interfering with their normal functions. This can lead to the inhibition of DNA synthesis and repair, making it a candidate for anticancer research. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-9-benzyladenine can be compared with other adenine derivatives such as:
9-Benzyladenine: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
N6-Benzyladenine: Has the benzyl group attached to the nitrogen at the 6th position, showing different biological activities.
N6-Furfuryladenine (Kinetin): A naturally occurring cytokinin with a furfuryl group, known for its plant growth-promoting properties.
This compound is unique due to the presence of both the benzyl and hydroxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
50474-48-1 |
|---|---|
Molekularformel |
C12H11N5O |
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
N-(9-benzylpurin-6-yl)hydroxylamine |
InChI |
InChI=1S/C12H11N5O/c18-16-11-10-12(14-7-13-11)17(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2,(H,13,14,16) |
InChI-Schlüssel |
YBDISCRQVMOPQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



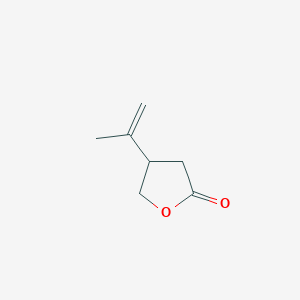
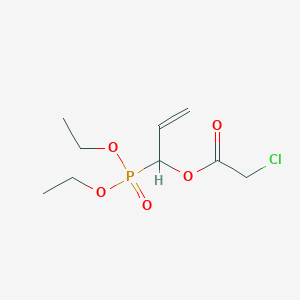


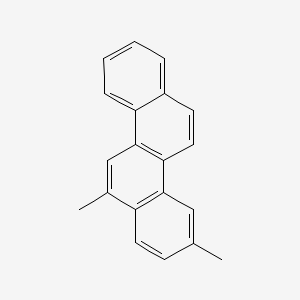
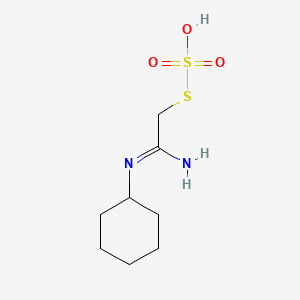
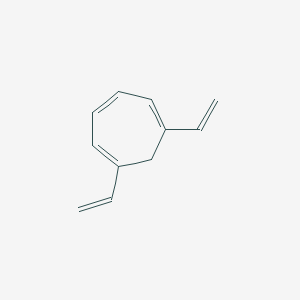
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
